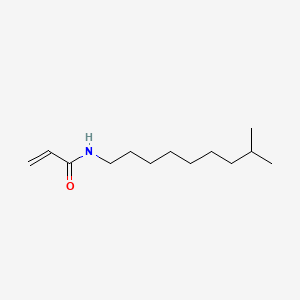
N-Isodecylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isodecylacrylamide is a chemical compound with the molecular formula C13H25NO. It is an acrylamide derivative where the acrylamide group is substituted with an isodecyl group. This compound is known for its unique properties and applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
N-Isodecylacrylamide can be synthesized through the reaction of isodecylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Reaction Scheme:
- Isodecylamine + Acryloyl chloride → this compound + Hydrochloric acid
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 0°C
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N-Isodecylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which has applications in hydrogels and other polymeric materials.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isodecylamine and acrylic acid.
Substitution Reactions: It can participate in substitution reactions where the acrylamide group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Isodecylamine and acrylic acid
Substitution: Depends on the nucleophile used
科学的研究の応用
N-Isodecylacrylamide has several scientific research applications, including:
Polymer Chemistry: Used as a monomer to synthesize polymers with unique properties, such as hydrogels with temperature-responsive behavior.
Biomedical Applications: Poly(this compound) hydrogels are used in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Materials Science: Employed in the development of smart materials that respond to environmental stimuli, such as temperature and pH changes.
Surface Coatings: Used in the formulation of coatings that provide hydrophobic or hydrophilic surfaces, depending on the application.
作用機序
The mechanism of action of N-Isodecylacrylamide primarily involves its ability to polymerize and form hydrogels. The polymerization process is initiated by free radicals, which create active sites on the monomer molecules, leading to chain propagation and the formation of long polymer chains. The resulting hydrogels exhibit unique properties, such as swelling and deswelling in response to temperature changes, making them suitable for various applications.
類似化合物との比較
N-Isodecylacrylamide can be compared with other acrylamide derivatives, such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, the different substituents impart unique properties to each compound.
Similar Compounds
N-Isopropylacrylamide: Known for its temperature-responsive hydrogels, which have a lower critical solution temperature around 32°C.
N-tert-Butylacrylamide: Used in the synthesis of polymers with enhanced thermal stability and hydrophobicity.
Uniqueness of this compound
This compound stands out due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobic interactions are desired, such as in surface coatings and certain biomedical applications.
特性
CAS番号 |
93858-83-4 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
N-(8-methylnonyl)prop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)14-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3,(H,14,15) |
InChIキー |
DOOHFXPLIIRPLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCNC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

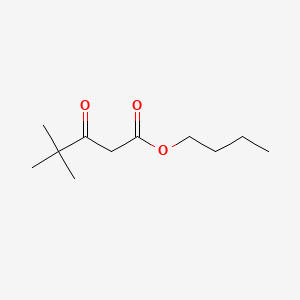

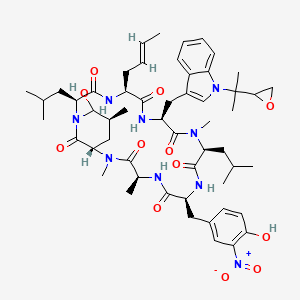
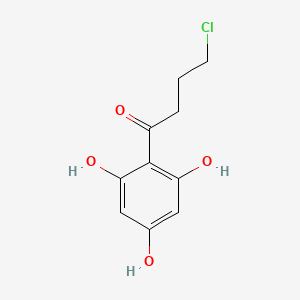
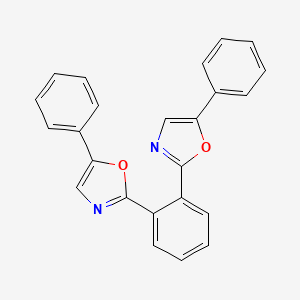
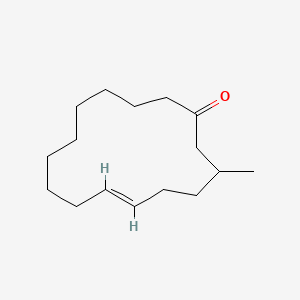
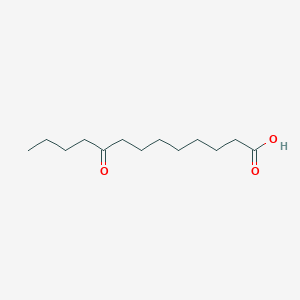
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
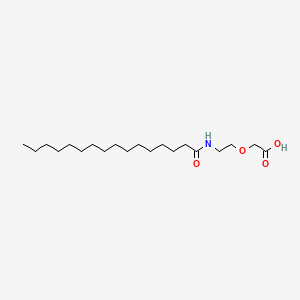
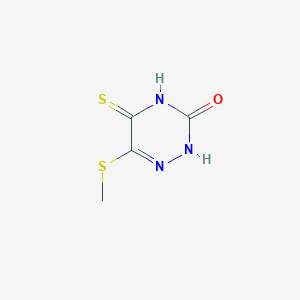

arsanium bromide](/img/structure/B15176074.png)
